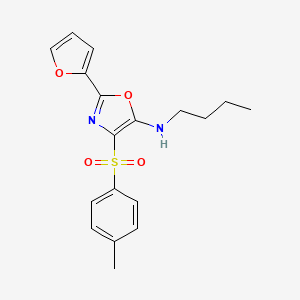

N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine

Description

N-Butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a furan-2-yl group at position 2, a tosyloxy (p-toluenesulfonyl) group at position 4, and a butylamine chain at position 3.

Properties

IUPAC Name |

N-butyl-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-3-4-11-19-17-18(20-16(24-17)15-6-5-12-23-15)25(21,22)14-9-7-13(2)8-10-14/h5-10,12,19H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKVXGZQLWRKLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring through a cyclization reaction. The furan ring is introduced via a substitution reaction, and the tosyl group is added through a sulfonation reaction. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and high yield .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxazole ring can be reduced under specific conditions.

Substitution: The tosyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxazole ring can produce 2-amino-4-tosyloxazole .

Scientific Research Applications

Chemistry

N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical transformations, enhancing the development of novel compounds with desired properties.

Biology

Research indicates that this compound exhibits potential biological activity , particularly in antimicrobial and anticancer studies. The furan and oxazole rings can interact with biological macromolecules, facilitating research into their mechanisms of action.

Medicine

The compound is being investigated as a pharmaceutical intermediate . Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical reactions. Its stability and solubility properties enhance its utility in various formulations.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in inflammatory pathways. Studies have shown that compounds with similar structures demonstrate significant antimicrobial properties against various pathogens, including both gram-positive and gram-negative bacteria.

Antimicrobial Activity

Research has demonstrated the compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 4 µg/mL |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | E. coli | 2 µg/mL |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole | Pseudomonas aeruginosa | 8 µg/mL |

Anti-inflammatory Activity

Compounds related to this compound have shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins (PGE2). This suggests that the compound could be developed into therapeutic agents for inflammatory diseases.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several furan derivatives against clinical strains. Results indicated that alkyl substituents significantly enhanced antimicrobial activity against S. aureus, suggesting structure–activity relationships applicable to N-butyl derivatives.

- In Vitro Studies : In vitro assays on similar oxazole derivatives revealed promising results, with some compounds exhibiting low cytotoxicity against normal human cell lines while maintaining high activity against pathogenic strains.

- Pharmacological Predictions : In silico studies have been employed to predict the pharmacological profiles of furan-based compounds, providing insights into their potential interactions with biological targets.

Mechanism of Action

The mechanism of action of N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine involves its interaction with specific molecular targets. The furan and oxazole rings can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The tosyl group can enhance the compound’s solubility and stability, making it more effective in its applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine with structurally related compounds from the evidence:

Key Observations:

- Heterocycle Core: The oxazole in the target compound differs from thiazole () and triazole () cores, which may alter electronic properties and binding affinities. Thiazoles and triazoles are known for enhanced hydrogen bonding due to sulfur or additional nitrogen atoms .

- Substituent Effects: The tosyloxy group in the target compound is a strong electron-withdrawing group, contrasting with electron-donating groups (e.g., methoxy in ) or halogenated aryl rings (e.g., chloro-/nitro-phenyl in ). This may reduce nucleophilicity but improve stability .

Antifungal and Anticandidal Activity:

- Thiazolyl hydrazones with furan-2-yl and chloro-nitro-phenyl groups () showed moderate anticandidal activity (MIC = 250 µg/mL) against Candida utilis, though significantly less potent than fluconazole (MIC = 2 µg/mL). The target compound’s tosyl group may further modulate activity by altering solubility or target interactions .

Anticancer Activity:

- The thiazole derivative 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole () exhibited selective cytotoxicity against MCF-7 cells (IC₅₀ = 125 µg/mL) with low toxicity to NIH/3T3 cells (IC₅₀ > 500 µg/mL). The oxazole core in the target compound may offer similar selectivity but requires empirical validation .

Anti-Exudative Activity:

- Triazole derivatives with furan-2-yl and acetamide substituents () demonstrated anti-exudative effects in rat models, likely mediated by modulation of inflammatory pathways. The target compound’s tosyloxy group could influence similar pathways but with distinct pharmacokinetics .

Biological Activity

N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to synthesize existing knowledge regarding the biological activity of this compound, including its mechanisms of action, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring and an oxazole moiety, which are known for their ability to interact with biological macromolecules through hydrogen bonding and π-π interactions. The tosyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory pathways. The unique structural characteristics allow it to modulate signaling pathways effectively.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties against various pathogens. For instance, studies on related furan derivatives have shown effectiveness against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 4 µg/mL |

| N-(furan-2-ylmethyl)-1H-tetrazol-5-amine | E. coli | 2 µg/mL |

| 5-(furan-2-yl)-4-amino-1,2,4-triazole | Pseudomonas aeruginosa | 8 µg/mL |

Anti-inflammatory Activity

Similar furan derivatives have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandins (PGE2). The modulation of these pathways suggests that this compound could serve as a therapeutic agent in inflammatory diseases .

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several furan derivatives against clinical strains. The results indicated that the presence of alkyl substituents significantly enhanced the antimicrobial activity against S. aureus, suggesting structure–activity relationships that could be applicable to N-butyl derivatives .

- In Vitro Studies : In vitro assays conducted on similar oxazole derivatives revealed promising results, with some compounds exhibiting low cytotoxicity against normal human cell lines while maintaining high activity against pathogenic strains .

- Pharmacological Predictions : In silico studies have been employed to predict the pharmacological profiles of furan-based compounds, providing insights into their potential interactions with biological targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butyl-2-(furan-2-yl)-4-tosyloxazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves cyclocondensation of precursors such as furan-2-carbaldehyde derivatives and tosyl-protected oxazole intermediates. Key steps include:

- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form the oxazole core .

- Tosylation : Introducing the tosyl group via reaction with tosyl chloride in anhydrous pyridine or dichloromethane (DCM) .

- Amine functionalization : Alkylation of the oxazole nitrogen with n-butyl bromide in the presence of a base like K₂CO₃ .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the furan (δ ~6.3–7.4 ppm), tosyl (δ ~2.4 ppm for CH₃), and oxazole protons (δ ~8.0–8.5 ppm) .

- IR : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1360–1180 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the compound’s biological activity?

- Design :

- Substituent variation : Modify the tosyl group (e.g., replace with methylsulfonyl or nitrobenzenesulfonyl) or furan moiety (e.g., substitute with thiophene) to assess impact on bioactivity .

- Bioassays : Test derivatives in cytotoxicity (e.g., MTT assay against cancer cell lines) or antimicrobial models. For example, triazole analogs in showed anti-exudative activity linked to substituent polarity.

Q. How can contradictions in bioactivity data across structurally similar derivatives be resolved?

- Factors to investigate :

- Assay conditions : Variations in cell line sensitivity (e.g., HeLa vs. MCF-7) or incubation times may explain discrepancies .

- Purity : Confirm compound integrity via HPLC (>95% purity) to rule out impurities affecting results .

- Stereochemistry : Chiral centers (if present) may influence binding; enantiomer separation and testing are critical .

Q. What computational methods predict the compound’s interactions with biological targets?

- Approaches :

- Molecular docking : Use AutoDock or Schrödinger to model binding to enzymes like histone deacetylases (HDACs) or adenosine receptors (e.g., A₂A), as seen in dual-targeting analogs .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds (e.g., N–H···O interactions) .

- QSAR modeling : Corrogate electronic properties (HOMO/LUMO energies) with activity using Gaussian or GAMESS .

Q. How can low yields in multi-step synthesis (e.g., tosylation or cyclization) be addressed?

- Tosylation :

- Use excess tosyl chloride (1.2–1.5 equiv.) in anhydrous DCM with DMAP catalysis .

- Cyclization :

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 12 hours) .

- Optimize stoichiometry of cyclizing agents (e.g., POCl₃) and monitor intermediates via LC-MS .

Data Contradiction Analysis

Q. Why do similar oxazole derivatives exhibit divergent antitumor activities?

- Possible explanations :

- Cellular uptake : Lipophilicity (LogP) differences alter membrane permeability. For example, n-butyl vs. tert-butyl chains impact LogP by ~1.5 units .

- Metabolic stability : Tosyl groups may undergo faster hepatic metabolism than methylsulfonyl analogs, reducing in vivo efficacy .

Experimental Design Considerations

Q. How to design crystallization trials for structural confirmation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.